molecular formula C27H25NO5 B11396967 9-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11396967
M. Wt: 443.5 g/mol
InChI Key: MONOYLRKXCTXDY-UHFFFAOYSA-N
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Description

The compound 9-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic molecule with a unique structure that combines elements of chromene, oxazine, and phenethylamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 3,4-dimethoxyphenethylamine with a suitable aldehyde to form an intermediate Schiff base, which is then cyclized under acidic conditions to yield the desired oxazine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the development of efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

The compound 9-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the oxazine ring can produce dihydro derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .

Biology

In biology, the compound has been studied for its potential as a bioactive molecule. Its structural similarity to natural products makes it a candidate for drug discovery and development .

Medicine

In medicine, research has focused on the compound’s potential therapeutic effects. Studies have investigated its activity against various diseases, including cancer and neurological disorders .

Industry

In industry, the compound’s unique properties make it useful in the development of new materials, such as polymers and coatings .

Mechanism of Action

The mechanism of action of 9-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

The uniqueness of 9-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one lies in its combination of chromene, oxazine, and phenethylamine elements, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C27H25NO5

Molecular Weight

443.5 g/mol

IUPAC Name

9-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C27H25NO5/c1-30-24-10-8-18(14-25(24)31-2)12-13-28-16-22-23(32-17-28)11-9-20-21(15-26(29)33-27(20)22)19-6-4-3-5-7-19/h3-11,14-15H,12-13,16-17H2,1-2H3

InChI Key

MONOYLRKXCTXDY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2CC3=C(C=CC4=C3OC(=O)C=C4C5=CC=CC=C5)OC2)OC

Origin of Product

United States

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